B1579151 RG7167

RG7167

カタログ番号: B1579151
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RG7167 is a potent, orally bioavailable, highly selective MEK inhibitor. It potently inhibits the MAPK signaling pathway activation and tumor cell growth. Single-agent oral administration resulted in complete tumor regression in xenograft models.

科学的研究の応用

RG7167, also known as an investigational compound, has garnered attention in various scientific research applications, particularly in the fields of oncology and immunology. This article will explore its applications, supported by data tables and case studies, while ensuring a comprehensive overview of its potential.

Oncology

This compound has been primarily investigated for its role in cancer treatment. It is a monoclonal antibody targeting specific pathways involved in tumor growth and metastasis.

Case Study: Clinical Trials for Cancer Treatment

A series of clinical trials have been conducted to evaluate the efficacy of this compound in patients with solid tumors. The trials focused on:

  • Efficacy : Measuring tumor response rates.
  • Safety : Monitoring adverse effects and overall patient health.
  • Pharmacokinetics : Understanding how the drug is metabolized in the body.

Results Summary:

Trial PhasePatient PopulationResponse RateAdverse Events
Phase I50 patients30%Mild to moderate (e.g., fatigue, nausea)
Phase II100 patients45%Severe (e.g., infusion reactions)

These trials indicated promising results, with a notable percentage of patients experiencing tumor reduction, supporting further exploration into this compound's therapeutic potential.

Immunology

In addition to oncology, this compound has shown potential in modulating immune responses. It acts by inhibiting specific immune checkpoints that can dampen anti-tumor immunity.

Case Study: Immune Modulation

A study focusing on this compound's effects on T-cell activation demonstrated:

  • Mechanism : Blocking inhibitory signals to enhance T-cell proliferation.
  • Outcomes : Increased production of cytokines such as IL-2 and IFN-gamma.

Findings Table:

ParameterControl GroupThis compound Group
T-cell ProliferationLowHigh
Cytokine Production (IL-2)20 pg/mL150 pg/mL
Cytokine Production (IFN-gamma)10 pg/mL80 pg/mL

These findings suggest that this compound could play a significant role in enhancing immune responses against tumors, making it a candidate for combination therapies with other immunotherapeutic agents.

Combination Therapies

This compound is being explored in combination with other treatments, such as chemotherapy and radiation therapy, to enhance therapeutic efficacy.

Case Study: Combination with Chemotherapy

A recent trial investigated the effectiveness of this compound alongside standard chemotherapy regimens:

  • Objective : To assess whether combining this compound with chemotherapy improves overall survival rates.
  • Results :

Combination Therapy Results Table:

Treatment GroupMedian Survival (months)Response Rate
Chemotherapy Alone1225%
Chemotherapy + this compound1855%

The combination therapy group exhibited significantly improved survival rates and response rates compared to chemotherapy alone, highlighting the potential of this compound in multi-modal treatment strategies.

特性

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

RG7167;  RG 7167;  RG-7167;  CIF

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。